Scientific Field: Chemical Engineering
Application Summary: The hydrogenation of methyl formate to methanol is considered one of the most effective methods for recycling methyl formate products.
Methods of Application: A highly efficient and cost-effective Cu-SiO2 catalyst was developed using the ammonia-evaporation (AE) method.
Results: The Cu-SiO2-AE catalyst demonstrated superior performance, achieving a methyl formate conversion of 94.2% and a methanol selectivity of 99.9% in the liquid product.
Scientific Field: Physical Chemistry
Application Summary: The reaction kinetics of methyl formate (MF) + NO2 are explored for H-abstraction, addition and addition–dissociation reactions.
Methods of Application: The reaction pathways and potential energy profiles were theoretically explored using the high level quantum chemical compound method CCSD (T)/cc-pVxZ (x = T, Q)//M062X/6-311+G.
Results: The dominant channels were found to be cis-HONO + HC (O)OCH2/C(O)OCH3 and cis-HC(O)(ONO)OCH3 for the H-abstraction and addition, respectively.
Scientific Field: Combustion Science
Application Summary: Methyl formate has been used as a model ester to study the combustion mechanisms of much more complex biodiesel mixtures.
Methods of Application: Not specified.
Results: Not specified.
Scientific Field: Industrial Chemistry
Application Summary: Methyl formate is used primarily to manufacture formamide, dimethylformamide, and formic acid. These compounds are precursors or building blocks for many useful derivatives
Scientific Field: Polymer Chemistry
Application Summary: Methyl formate is used as a blowing agent for some polyurethane foam applications.
Scientific Field: Environmental Science
Application Summary: Methyl formate is used as a replacement for Chlorofluorocarbons (CFCs), Hydrochlorofluorocarbons (HCFCs), and Hydrofluorocarbons (HFCs).
Results: Methyl formate has zero ozone depletion potential and zero global warming potential.
Scientific Field: Energy Science
Application Summary: Methyl formate is proposed as an efficient and practical hydrogen storage material.
Methods of Application: Utilizing appropriate catalysts, hydrogen production from methyl formate is significantly faster than with other established chemical hydrogen carriers, such as formic acid and methanol, under very mild conditions.
Scientific Field: Agricultural Science
Application Summary: Methyl formate is used as an agricultural fumigant.
Methyl formate is the simplest carboxylate ester, with the chemical formula or . It appears as a clear, colorless liquid with a pleasant odor and has a molecular weight of approximately 60.05 g/mol. Methyl formate is known for its volatility and flammability, with a flash point of -27°F (-33°C) . It is produced industrially through the carbonylation of methanol using carbon monoxide, typically in the presence of a sodium methoxide catalyst . This compound is also synthesized in laboratories via the acid-catalyzed esterification of formic acid and methanol.
Methyl formate is a flammable liquid with moderate to high acute toxicity. It can irritate the skin, eyes, and respiratory system upon exposure []. When handling methyl formate, it is crucial to adhere to safety protocols, including using appropriate personal protective equipment (PPE) and working in a well-ventilated environment [].
The primary methods for synthesizing methyl formate include:
Methyl formate has several applications across different industries:
Studies on the interactions of methyl formate highlight its reactivity with various substances:
Methyl formate shares similarities with several other esters and carboxylic acids. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Ethyl acetate | Commonly used solvent; fruity odor; less toxic | |
Acetic acid | Strong acidic properties; used in food preservation | |
Dimethyl carbonate | Used as a solvent and fuel additive; less volatile | |
Propyl acetate | Similar uses as ethyl acetate; slightly higher boiling point |
Methyl formate is unique due to its position as the simplest carboxylate ester, making it a fundamental model for studying ester chemistry and combustion mechanisms. Its role as a hydrogen carrier also distinguishes it from similar compounds, highlighting its potential for energy applications that other esters do not possess .
The thermal decomposition of methyl formate in the gas phase proceeds via two primary unimolecular pathways. The first involves cleavage of the O–CH₃ bond, yielding methanol (CH₃OH) and carbon monoxide (CO) [1] [3]. This pathway exhibits an activation energy of approximately 65 kcal/mol, with transition-state theory calculations confirming its viability above 800 K [1]. The second pathway, energetically favored by 8–12 kcal/mol, involves intramolecular hydrogen transfer to form formic acid (HCOOH) and formaldehyde (CH₂O) [3]. Density functional theory (DFT) studies reveal a six-membered cyclic transition state for this process, with a calculated barrier of 53 kcal/mol [3].
Product selectivity depends on temperature and pressure. Shock tube experiments at 1100–1400 K and 1.5–2.5 atm demonstrate a 3:1 ratio of CH₃OH/CO to HCOOH/CH₂O [1]. However, rotational-vibrational coupling effects at higher pressures (>10 atm) shift the equilibrium toward the formic acid pathway due to enhanced collisional stabilization of the transition state [1]. These competing pathways explain methyl formate's dual role as both a methanol precursor and a source of C₁ oxygenates in high-temperature environments.
High-pressure oxidation of methyl formate significantly influences nitrogen oxide (NOₓ) formation kinetics. Opposed-flow diffusion flame simulations at 1–50 atm reveal pressure-dependent NOₓ yields [4]. At 1 atm, methane flames produce 262% more NO than methyl formate flames, attributable to higher flame temperatures (2100 K vs. 1850 K) [4]. However, increasing pressure to 50 atm reverses this trend: methanol flames exhibit 60.5% higher NO formation than methyl formate due to enhanced thermal NO mechanisms at 2300 K [4].
Key reaction pathways under high-pressure conditions include:
Pressure elevation from 1 to 50 atm increases NO production by 376% in methyl formate flames, compared to 672% in methanol flames [4]. This disparity stems from methyl formate's faster CO₂ formation kinetics, which sequesters oxygen atoms and limits N₂O production above 30 atm [4].
Methyl formate participates in proton-transfer reactions within proton-bound solvent clusters, mimicking processes in interstellar ices. Ion-molecule reactions between CH₃OCHO and (H₂O)₂H⁺ clusters yield protonated methyl formate (MFH⁺) with 1.31 eV exothermicity [2]. The reaction proceeds through a barrierless mechanism:
DFT calculations at the B3LYP/6-311+G(d,p) level confirm the stability of these encounter complexes, with binding energies of 0.53–0.67 eV depending on solvent composition (water, methanol, ethanol) [2]. In methanol clusters, a secondary reaction pathway emerges at collision energies >2.5 eV: methyl group migration produces CH₄ and (CH₃OH)(CO₂)H⁺, relevant to prebiotic molecule formation in cold molecular clouds [2].
Radical-driven decomposition dominates methyl formate chemistry in fuel-rich flames. Laser-induced fluorescence studies identify three primary initiation steps:
The CH₃O· and HCO· radicals subsequently drive chain-propagation reactions:
Shock tube measurements of CH₃OH and CO time-histories show radical-mediated pathways account for 78% of methyl formate consumption at φ = 1.5 (fuel-rich conditions) [1]. Kinetic modeling reveals a strong pressure dependence: at 30 atm, recombination reactions like CH₃O· + HCO· → CH₃OCHO become significant, reducing net decomposition rates by 40% compared to 1 atm [4].
Flammable;Irritant